N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide
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Overview
Description
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with diethylsulfamoyl and morpholinyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(diethylsulfamoyl)-2-morpholin-4-ylphenylamine under controlled conditions to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-morpholinyl)acetamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
6550-89-6 |
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Molecular Formula |
C22H29N3O4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-4-25(5-2)30(27,28)19-10-11-21(24-12-14-29-15-13-24)20(16-19)23-22(26)18-8-6-17(3)7-9-18/h6-11,16H,4-5,12-15H2,1-3H3,(H,23,26) |
InChI Key |
BRDHMDCGKSZNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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